Cas no 2000376-03-2 (3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid)

3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid is a specialized organic compound featuring a chlorothiophene moiety linked to an acetamidopropanoic acid backbone. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chlorothiophene group enhances electrophilic substitution potential, while the acetamido and carboxylic acid functionalities offer sites for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic transformations. The compound is particularly useful in the development of bioactive molecules, where its balanced lipophilicity and steric properties contribute to optimized pharmacokinetic profiles. High purity and stability under standard handling conditions further support its utility in research and industrial applications.
3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid structure
2000376-03-2 structure
Product name:3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid
CAS No:2000376-03-2
MF:C9H10ClNO3S
MW:247.698600292206
CID:5984794
PubChem ID:165939688

3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-5640380
    • 2000376-03-2
    • 3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
    • 3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid
    • Inchi: 1S/C9H10ClNO3S/c1-5(12)11-7(9(13)14)4-6-2-3-15-8(6)10/h2-3,7H,4H2,1H3,(H,11,12)(H,13,14)
    • InChI Key: VCUVFTRVFKJIFF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CS1)CC(C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 247.0069920g/mol
  • Monoisotopic Mass: 247.0069920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 94.6Ų

3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5640380-1.0g
3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
2000376-03-2
1g
$1515.0 2023-05-24
Enamine
EN300-5640380-0.25g
3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
2000376-03-2
0.25g
$1393.0 2023-05-24
Enamine
EN300-5640380-0.1g
3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
2000376-03-2
0.1g
$1332.0 2023-05-24
Enamine
EN300-5640380-0.5g
3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
2000376-03-2
0.5g
$1453.0 2023-05-24
Enamine
EN300-5640380-5.0g
3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
2000376-03-2
5g
$4391.0 2023-05-24
Enamine
EN300-5640380-0.05g
3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
2000376-03-2
0.05g
$1272.0 2023-05-24
Enamine
EN300-5640380-2.5g
3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
2000376-03-2
2.5g
$2969.0 2023-05-24
Enamine
EN300-5640380-10.0g
3-(2-chlorothiophen-3-yl)-2-acetamidopropanoic acid
2000376-03-2
10g
$6512.0 2023-05-24

Additional information on 3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid

Comprehensive Overview of 3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid (CAS No. 2000376-03-2)

3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, identified by the CAS number 2000376-03-2, features a chlorothiophene moiety coupled with an acetamidopropanoic acid backbone, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of targeted therapies for metabolic and inflammatory conditions.

The growing demand for heterocyclic compounds like 3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid is driven by their role in modulating biological pathways. Recent studies highlight its relevance in enzyme inhibition and receptor binding, aligning with trends in personalized medicine. For instance, its thiophene derivative structure is often explored in small-molecule drug design, a hot topic in AI-driven drug discovery. This connection to cutting-edge research makes it a frequent subject in scientific literature and patent filings.

From a synthetic perspective, the compound’s chiral center and functional groups offer opportunities for stereoselective synthesis, a key focus area for chemists optimizing yield and purity. Analytical techniques such as HPLC and NMR spectroscopy are critical for characterizing 3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid, ensuring compliance with stringent pharmaceutical standards. These methodologies are frequently searched by professionals seeking analytical validation protocols or QC/QA guidelines.

Environmental and regulatory considerations also play a role in its application. The compound’s biodegradability and eco-friendly synthesis routes are increasingly scrutinized, reflecting broader industry shifts toward green chemistry. This aligns with search trends around “sustainable pharmaceutical intermediates” and “green synthesis techniques”, topics dominating academic and industrial discourse.

In summary, 3-(2-Chlorothiophen-3-yl)-2-acetamidopropanoic acid (CAS 2000376-03-2) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from drug development to material science—ensure its continued relevance in both research and commercial settings, while its structural complexity challenges scientists to refine synthetic and analytical approaches.

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